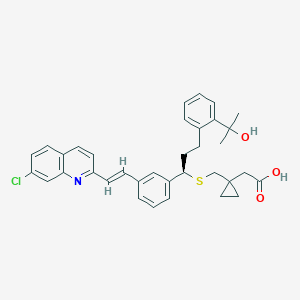

Remurin A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Remurin A is a type of molecule that has been extensively studied in the scientific community due to its potential applications in various fields. It is a type of peptide that has been found to have a range of biochemical and physiological effects, and its unique structure makes it a promising candidate for use in scientific research.

Aplicaciones Científicas De Investigación

Chemopreventive and Therapeutic Potential in Cervical Cancer

Retinoids, including Remurin A, have shown significant potential in the treatment and prevention of cervical cancer. Retinoids, derived from vitamin A, regulate cellular functions through nuclear retinoic-acid receptors and retinoid-X receptors. These compounds are crucial for various life processes like growth, vision, tissue maintenance, reproduction, metabolism, and tissue differentiation. Experimental and epidemiological studies have highlighted their antiproliferative activity, showcasing their potential in cancer treatment and chemoprevention, particularly in cervical neoplasia (Abu, Batuwangala, Herbert, & Symonds, 2005).

Role in Adult Brain Function

Research indicates that retinoid signalling, involving compounds like this compound, plays an important role in the mature brain's function. These retinoids regulate gene transcription in numerous cells and tissues, including the adult nervous system. The distribution of retinoid receptor proteins in the adult brain suggests physiological roles in regions like the cortex, amygdala, hypothalamus, hippocampus, and striatum. Retinoid signalling pathways have been implicated in various neurological conditions, including Alzheimer's disease, schizophrenia, and depression (Lane & Bailey, 2005).

Metabolism and Actions in Cellular Processes

Studies on retinoids like this compound have shown that they are potent regulators of gene expression, primarily mediated by all-trans and 9-cis isomers of retinoic acid. Even though 13-cis-retinoic acid (a retinoid isomer) does not exhibit the same gene regulatory activity, it plays a significant role in various dermatologic conditions and is naturally occurring in the body. The biochemical actions of these retinoids suggest their broader impact on cellular processes, including steroid metabolism and interactions with cell surface receptors (Blaner, 2001).

Vitamin A Function and Visual Pigment Production

Retinoids like this compound are involved in the metabolism of vitamin A, leading to the production of visual pigments and retinoic acid. These compounds function in vision and growth and development across various organisms. The identification of retinoid dehydrogenases indicates their significant role in producing active forms of retinoids, which are crucial for processes like vision and gene expression regulation in chordate animals (Duester, 2000).

Propiedades

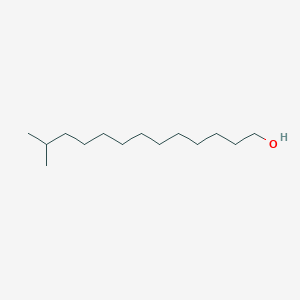

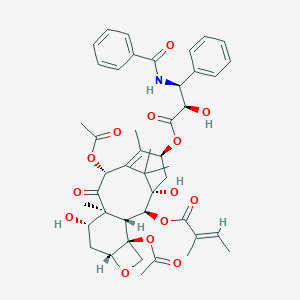

Número CAS |

140187-44-6 |

|---|---|

Fórmula molecular |

C48H34O31 |

Peso molecular |

1106.8 g/mol |

Nombre IUPAC |

3-[6-[[3,4,5,21,22,23-hexahydroxy-8,18-dioxo-11,13-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-12-yl]oxycarbonyl]-2,3,4-trihydroxyphenoxy]-4,5-dihydroxybenzoic acid |

InChI |

InChI=1S/C48H34O31/c49-17-2-12(3-18(50)29(17)57)43(68)77-40-39-26(10-73-45(70)14-7-22(54)32(60)35(63)27(14)28-15(46(71)76-39)8-23(55)33(61)36(28)64)75-48(79-44(69)13-4-19(51)30(58)20(52)5-13)41(40)78-47(72)16-9-24(56)34(62)37(65)38(16)74-25-6-11(42(66)67)1-21(53)31(25)59/h1-9,26,39-41,48-65H,10H2,(H,66,67) |

Clave InChI |

XCCSZSWHDOGTIE-UHFFFAOYSA-N |

SMILES |

C1C2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4OC5=CC(=CC(=C5O)O)C(=O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O)OC(=O)C7=CC(=C(C(=C7C8=C(C(=C(C=C8C(=O)O1)O)O)O)O)O)O |

SMILES canónico |

C1C2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4OC5=CC(=CC(=C5O)O)C(=O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O)OC(=O)C7=CC(=C(C(=C7C8=C(C(=C(C=C8C(=O)O1)O)O)O)O)O)O |

Sinónimos |

Remurin A |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3,4-Dimethoxyphenyl)methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride](/img/structure/B128235.png)

![(2E,4E,6Z,8E)-3,7-Dimethyl-9-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)nona-2,4,6,8-tetraenoic acid](/img/structure/B128237.png)

![(3R-trans)-[3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexylidene]-acetic Acid Ethyl Ester](/img/structure/B128253.png)

![methyl (3R,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-1-hydroxy-4-(imidazole-1-carbothioyloxy)cyclohexane-1-carboxylate](/img/structure/B128262.png)

![methyl (3R,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-1,4-dihydroxycyclohexane-1-carboxylate](/img/structure/B128266.png)